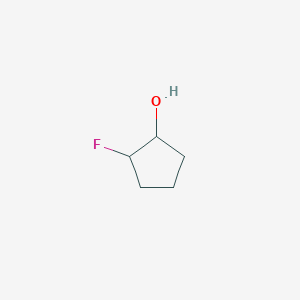
2-FLUOROCYCLOPENTAN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-FLUOROCYCLOPENTAN-1-OL is an organic compound with the molecular formula C5H9FO. It is a fluorinated alcohol, specifically a cyclopentanol derivative where one hydrogen atom on the cyclopentane ring is replaced by a fluorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-FLUOROCYCLOPENTAN-1-OL can be synthesized through several methods. One common approach involves the fluorination of cyclopentanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired fluorinated product .
Another method involves the enzymatic deracemization of racemic 2-fluorocyclopentanol using lipases in organic media. This approach allows for the production of optically active stereoisomers with high enantioselectivity .
Industrial Production Methods
Industrial production of 2-fluorocyclopentanol may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
2-FLUOROCYCLOPENTAN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorocyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of 2-fluorocyclopentanol can yield 2-fluorocyclopentane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: 2-Fluorocyclopentanone.
Reduction: 2-Fluorocyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-FLUOROCYCLOPENTAN-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-fluorocyclopentanol involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and interactions with enzymes and receptors. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity and selectivity for specific targets .
Vergleich Mit ähnlichen Verbindungen
2-FLUOROCYCLOPENTAN-1-OL can be compared with other fluorinated cyclopentanol derivatives, such as:
2-Chlorocyclopentanol: Similar in structure but with a chlorine atom instead of fluorine. It has different reactivity and applications.
2-Bromocyclopentanol: Contains a bromine atom, leading to different chemical properties and uses.
2-Iodocyclopentanol:
This compound is unique due to the specific effects of the fluorine atom, which can enhance its stability, reactivity, and interactions with biological targets.
Eigenschaften
IUPAC Name |
2-fluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRIPRHYULGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














